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For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global

health threat, necessitating the discovery of novel therapeutics. A promising development in

this area is the identification of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine

derivatives that demonstrate potent activity against M. tb. This document provides a technical

guide to the discovery and synthesis of a key compound in this series, designated as

Tuberculosis inhibitor 8 (also known as compound 3b).

Introduction to Tuberculosis Inhibitor 8
Tuberculosis inhibitor 8 is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. This

compound is part of a larger series of molecules designed and synthesized to explore their

antimycobacterial potential. It has demonstrated significant in vitro activity against both

Mycobacterium tuberculosis and the closely related species Mycobacterium marinum.

Biological Activity
The series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including Tuberculosis
inhibitor 8, has shown high efficacy in in vitro assays. The most active compounds in this

series exhibit Minimum Inhibitory Concentration (MIC90) values generally in the range of 0.63

to 1.26 μM against both M. tb and M. marinum[1][2]. For Tuberculosis inhibitor 8 specifically,

a high level of activity has been reported with a MIC90 of 0.69 μM against both strains[3].
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Compound Target Organism Assay Activity (μM)

Tuberculosis inhibitor

8 (3b)

Mycobacterium

tuberculosis
MIC90 0.69

Tuberculosis inhibitor

8 (3b)

Mycobacterium

marinum
MIC90 0.69

Active Analogues
Mycobacterium

tuberculosis
MIC90 0.63 - 1.26

Active Analogues
Mycobacterium

marinum
MIC90 0.63 - 1.26

Table 1: In vitro activity of Tuberculosis inhibitor 8 and its analogues.

Despite the promising in vitro results, in vivo studies in mice revealed that these compounds

were inactive. This lack of in vivo efficacy has been attributed to a short metabolic half-life of

less than 10 minutes, as determined by incubation with mouse liver microsomes[1][2]. The

suspected metabolic pathway involves the oxidative cleavage of the imidazole moiety[1].

Synthesis
The synthesis of Tuberculosis inhibitor 8 and its analogues follows a structured chemical

pathway. The general approach involves the condensation of a substituted pyridazin-3-amine

with a phenacyl bromide to form the core imidazo[1,2-b]pyridazine structure, followed by

methylation.
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Synthesis Workflow for Tuberculosis Inhibitor 8

Step 1: Condensation

Step 2: Methylation

Substituted
Pyridazin-3-amine

Imidazo[1,2-b]pyridazin-3-ol
Intermediate

Methyl Iodide

Phenacyl Bromide

Tuberculosis Inhibitor 8
(3-methoxy-2-phenylimidazo[1,2-b]pyridazine)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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